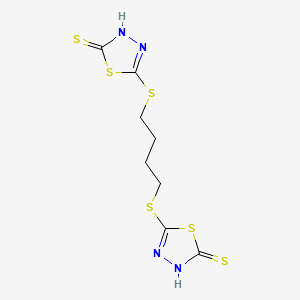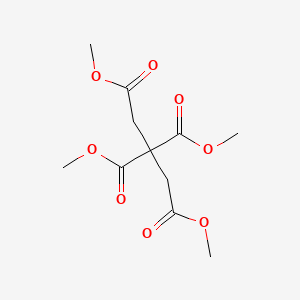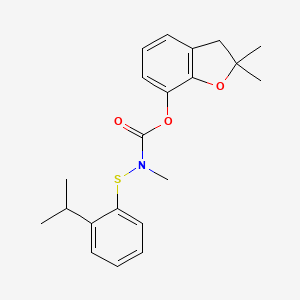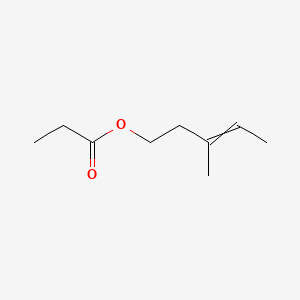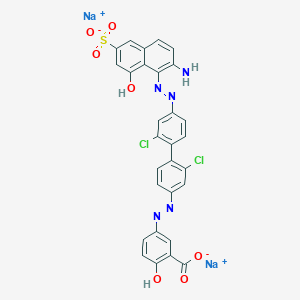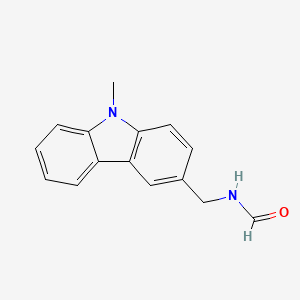
Formamide, N-(9-methylcarbazol-3-YL)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(9-methylcarbazol-3-YL)methyl- is a chemical compound with the molecular formula C15H14N2O It is a derivative of formamide, where the formyl group is attached to a 9-methylcarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(9-methylcarbazol-3-YL)methyl- typically involves the formylation of 9-methylcarbazole. One common method is the reaction of 9-methylcarbazole with formic acid or formylating agents such as chloral or formaldehyde under acidic conditions . The reaction is usually carried out in a solvent like toluene, and the mixture is refluxed to facilitate the formation of the formamide product.
Industrial Production Methods
Industrial production of formamides generally involves the carbonylation of amines. For Formamide, N-(9-methylcarbazol-3-YL)methyl-, the process would involve the reaction of 9-methylcarbazole with carbon monoxide and ammonia under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(9-methylcarbazol-3-YL)methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid, while reduction may produce 9-methylcarbazol-3-ylmethanol.
Scientific Research Applications
Formamide, N-(9-methylcarbazol-3-YL)methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Formamide, N-(9-methylcarbazol-3-YL)methyl- involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The carbazole moiety may interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Formamide, N-(9-methylcarbazol-3-YL)methyl- can be compared with other formamides and carbazole derivatives:
Formamide: A simpler compound with the formula CH3NO, used as a solvent and chemical intermediate.
N-Methylformamide: Similar to formamide but with a methyl group attached to the nitrogen, used in organic synthesis.
Dimethylformamide: A widely used solvent with two methyl groups attached to the nitrogen, known for its stability and versatility.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
52916-22-0 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-[(9-methylcarbazol-3-yl)methyl]formamide |
InChI |
InChI=1S/C15H14N2O/c1-17-14-5-3-2-4-12(14)13-8-11(9-16-10-18)6-7-15(13)17/h2-8,10H,9H2,1H3,(H,16,18) |
InChI Key |
KXJVRTRSAWMXPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



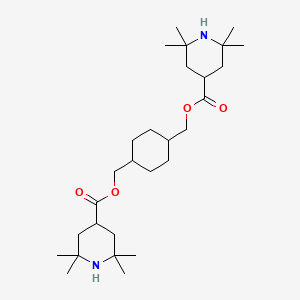
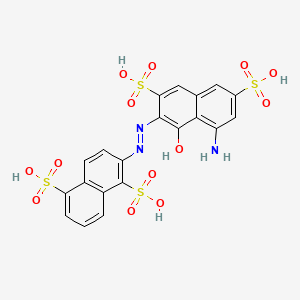
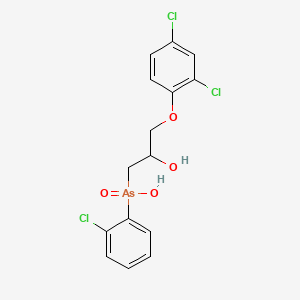
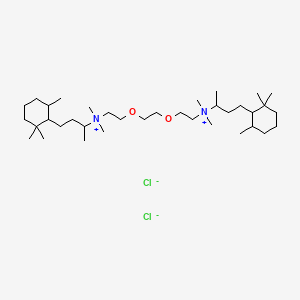
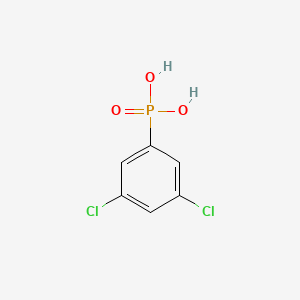
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)

